molecular formula C7H4FNO2 B084565 5-Fluorobenzo[d]oxazol-2(3H)-one CAS No. 13451-79-1

5-Fluorobenzo[d]oxazol-2(3H)-one

Cat. No. B084565
Key on ui cas rn: 13451-79-1
M. Wt: 153.11 g/mol
InChI Key: KXMRAGBOYTUYGL-UHFFFAOYSA-N
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Patent
US05086062

Procedure details

To a solution of 2-amino-4-fluorophenol (40.5 g, 0.32 mole) in 400 ml tetrahydrofuran, at 0° C., was added dropwise trichloromethyl chloroformate (44.8 ml, 0.32 mole). The reaction mixture was allowed to warm up to room temperature Stirring was continued for 2 hours. Then, the reaction mixture was poured onto ice and the organic substance was extracted with ethyl acetate (500 ml×3). The combined extracts were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated to yield 44.3 g of the title compound as brown solids.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Cl[C:11](OC(Cl)(Cl)Cl)=[O:12]>O1CCCC1>[F:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:11](=[O:12])[NH:1][C:2]=2[CH:7]=1

Inputs

Step One
Name
Quantity
40.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)F)O
Name
Quantity
44.8 mL
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, the reaction mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the organic substance was extracted with ethyl acetate (500 ml×3)
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC2=C(NC(O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 44.3 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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